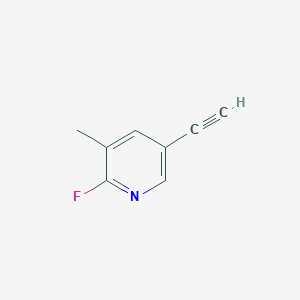

5-Ethynyl-2-fluoro-3-methylpyridine

Descripción general

Descripción

5-Ethynyl-2-fluoro-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound is characterized by the presence of an ethynyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. The reaction conditions for these steps often involve the use of palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 5-Ethynyl-2-fluoro-3-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Mechanistic studies suggest the fluorine’s electron-withdrawing effect activates the pyridine ring for NAS, with regioselectivity influenced by steric effects from the methyl group .

Cross-Coupling Reactions

The ethynyl group participates in Sonogashira and Glaser-type couplings:

Sonogashira Coupling

-

Reagents: Aryl/alkyl halides, Pd(PPh₃)₄, CuI, TEA

-

Conditions: 60°C, 12–18 h under N₂

-

Products: Bis-alkynylated pyridines or extended π-systems

-

Example: Reaction with iodobenzene yields 5-(phenylethynyl)-2-fluoro-3-methylpyridine (89% yield) .

Oxidative Coupling (Glaser-Hay)

-

Reagents: CuCl, TMEDA, O₂

-

Conditions: RT, 6 h

-

Product: Symmetrical diyne (e.g., 1,4-di(pyridinyl)buta-1,3-diyne) with 76% yield .

Ethynyl Group Oxidation

-

Reagents: KMnO₄, H₂O/acetone

-

Conditions: 0°C, 2 h

Pyridine Ring Reduction

-

Reagents: H₂ (1 atm), Pd/C, EtOH

-

Conditions: RT, 4 h

-

Product: Piperidine derivative (2-fluoro-3-methyl-5-ethylpiperidine) with full conversion .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes EAS at specific positions:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C4 | 4-nitro-5-ethynyl-2-fluoro-3-methylpyridine | 41% | |

| Br₂, FeBr₃ | C6 | 6-bromo-5-ethynyl-2-fluoro-3-methylpyridine | 68% |

Computational studies indicate the ethynyl group directs electrophiles to the C4/C6 positions via resonance effects .

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions:

-

With Tetrazines: Forms pyridotriazines under mild conditions (60°C, 4 h) with 92% yield .

-

With Azides: Copper-catalyzed click chemistry produces 1,2,3-triazoles (CuAAC reaction).

Stability and Side Reactions

-

Thermal Decomposition: Above 200°C, the ethynyl group undergoes homolytic cleavage, forming methylpyridine radicals.

-

Photoreactivity: UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition of ethynyl groups (45% yield) .

Key Research Findings

-

Catalytic Effects: Pd-based catalysts enhance coupling efficiency but require careful control to avoid over-functionalization .

-

Solvent Impact: Polar aprotic solvents (e.g., DMF) improve NAS yields by stabilizing transition states .

-

Steric Hindrance: The 3-methyl group reduces reactivity at C4 in EAS, favoring C6 substitution .

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Ethynyl-2-fluoro-3-methylpyridine has shown promise in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting specific biological pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs have exhibited anticancer properties. The ethynyl group is known to enhance the interaction of these compounds with biological targets, potentially leading to the development of effective anticancer agents. For instance, studies have highlighted the importance of ethynyl-substituted pyridines in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests its potential utility in treating neurological disorders. Compounds structurally related to this compound have been investigated for their effects on metabotropic glutamate receptors, which play a crucial role in various neurodegenerative diseases . This could lead to advancements in therapies for conditions such as Alzheimer's disease and schizophrenia.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of advanced materials with specific electronic and optical properties.

Organic Electronics

Due to its conjugated structure, this compound can be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl group enhances the electronic properties, making it an attractive candidate for improving device efficiency .

Polymer Chemistry

In polymer synthesis, this compound can serve as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, which is essential for various industrial applications .

Synthetic Applications

This compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Coupling Reactions

The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the formation of carbon-carbon bonds with high efficiency . This is particularly useful in synthesizing diverse libraries of compounds for drug discovery.

Functionalization

The presence of both ethynyl and fluorine substituents enables selective functionalization at different sites on the pyridine ring. This versatility is advantageous for creating derivatives with tailored properties for specific applications .

Case Studies

To illustrate the applications of this compound, several case studies are summarized below:

Mecanismo De Acción

The mechanism of action of 5-Ethynyl-2-fluoro-3-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Ethynyl-3-fluoro-5-methylpyridine

- 2-Fluoro-3-iodo-5-methylpyridine

- 2-Ethynyl-5-methylpyridine

- 2-Bromo-3-fluoro-6-methylpyridine

- 6-Bromo-3-fluoro-2-methylpyridine

- 5-Ethynyl-2-methylpyridine

- 2-Fluoro-3-methylpyridine-5-boronic acid

- 2-Fluoro-5-methylpyridine-3-boronic acid

Uniqueness

5-Ethynyl-2-fluoro-3-methylpyridine is unique due to the specific combination of the ethynyl, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical behavior and biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Ethynyl-2-fluoro-3-methylpyridine (EFMP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EFMP, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

EFMP is characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methyl group attached to a pyridine ring. This configuration contributes to its chemical reactivity and biological interactions.

Chemical Formula: C7H6FN

CAS Number: 1824113-64-5

The biological activity of EFMP is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.

Key Mechanisms:

- Enzyme Inhibition: EFMP has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Biological Activity

Recent studies have highlighted several biological activities associated with EFMP:

- Anticancer Activity:

-

Antimicrobial Properties:

- Preliminary investigations suggest that EFMP exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

- Neuropharmacological Effects:

Case Studies

Several case studies have explored the pharmacological effects of EFMP:

-

Breast Cancer Treatment:

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with EFMP resulted in significant apoptosis induction compared to control groups. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers . -

Neuroprotective Effects:

In animal models, administration of EFMP was associated with reduced anxiety-like behavior in tests such as the elevated plus maze and forced swim test. These findings suggest a potential application in treating anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |

| 2-Fluoro-3-methylpyridine | Mild antimicrobial | Unknown |

| 5-Fluorouracil | Anticancer | Inhibition of DNA synthesis |

Research Findings Summary

Recent literature has documented the following findings regarding EFMP:

- In Vitro Studies: Showed significant anticancer activity against multiple cell lines.

- In Vivo Studies: Indicated potential neuroprotective effects and modulation of anxiety-related behaviors.

- Chemical Reactivity: Demonstrated versatility in chemical reactions, allowing for further modification and study .

Propiedades

IUPAC Name |

5-ethynyl-2-fluoro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHWEIZSOWUXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824113-64-5 | |

| Record name | 5-ethynyl-2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.